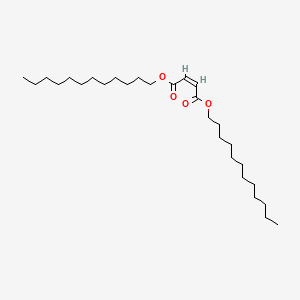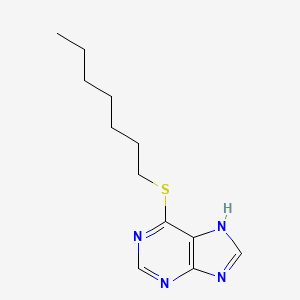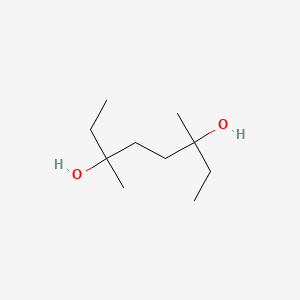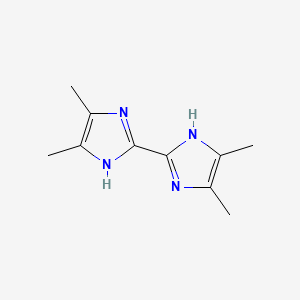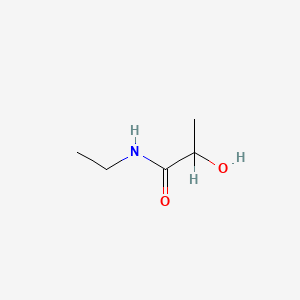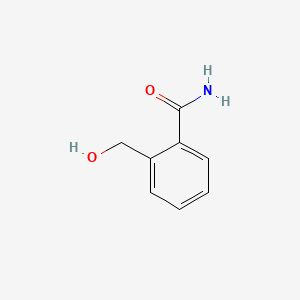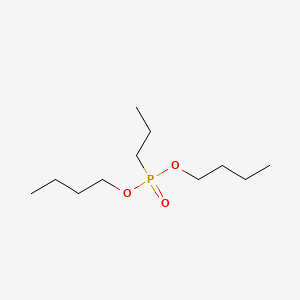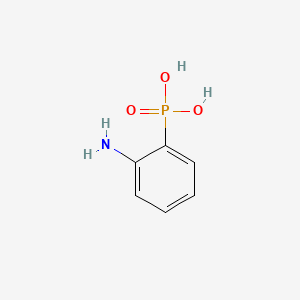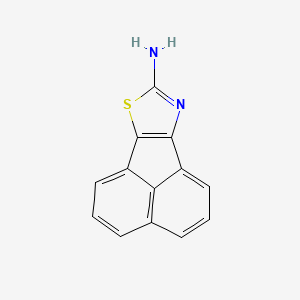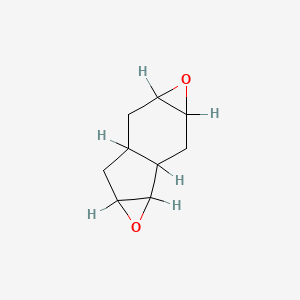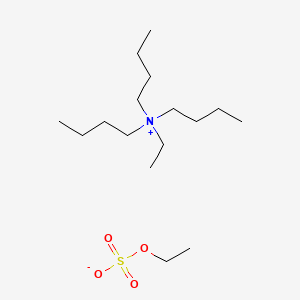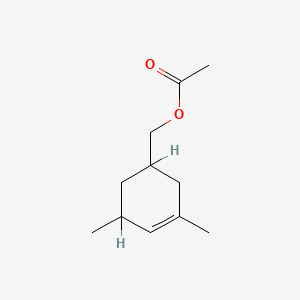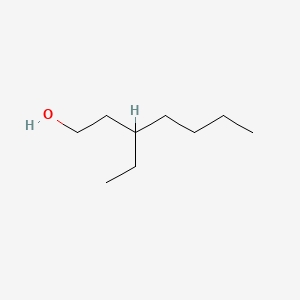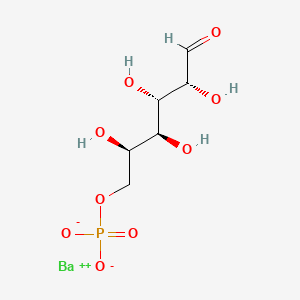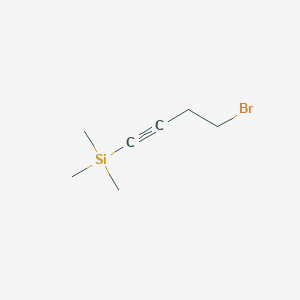
Silane, (4-bromo-1-butynyl)trimethyl-
説明
“Silane, (4-bromo-1-butynyl)trimethyl-” is a chemical compound with the molecular formula CHBrSi. It has an average mass of 205.168 Da and a monoisotopic mass of 203.996979 Da .
Molecular Structure Analysis
The molecular structure of “Silane, (4-bromo-1-butynyl)trimethyl-” consists of 9 atoms and 8 bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “Silane, (4-bromo-1-butynyl)trimethyl-” include a density of 1.2±0.1 g/cm3, a boiling point of 166.7±20.0 °C at 760 mmHg, and a vapour pressure of 2.3±0.3 mmHg at 25°C .科学的研究の応用
Palladium-Catalyzed Asymmetric Synthesis : Silane derivatives have been used in palladium-catalyzed asymmetric synthesis. For instance, axially chiral (allenylmethyl)silanes were prepared using trimethylsilyl-2,3-butadienes, which were then transformed into 1,3-diene derivatives with high chirality transfer. This demonstrates the potential of silanes in stereoselective synthesis (Ogasawara et al., 2003).
Synthesis of Biologically Active Compounds : 1,3-Alkadiynyl(trimethyl)silanes, which are related to the specified silane, have been synthesized and used in the creation of biologically active purines. These compounds demonstrate the utility of silanes in the field of medicinal chemistry and drug development (Křováček & Dvořák, 2015).
Radical-Based Reagent in Synthesis : Tris(trimethylsilyl)silane has been effectively used as a radical-based reducing agent in various organic synthesis processes. Its ability to react with a range of organic compounds, including its role in the formation of intermolecular carbon-carbon bonds, highlights the versatility of silane compounds in synthetic chemistry (Ballestri et al., 1991).
Stationary Phase for HPLC : Silane derivatives have been utilized in the development of stationary phases for high-performance liquid chromatography (HPLC). Their modification allows for multiple interactions during separation processes, demonstrating the applicability of silanes in analytical chemistry (Wang et al., 2006).
Applications in Polymer Science : Silane compounds like tris(trimethylsilyl)silane have been used in polymerization processes. This highlights their role in creating new materials and advancing polymer chemistry (Chatgilialoglu & Lalevée, 2012).
Corrosion Protection of Metals : Water-based silane mixtures have been developed as alternatives to traditional chromating processes for metal finishing. They offer comparable anti-corrosive performance, underlining the potential of silane compounds in industrial applications (Zhu & Ooij, 2004).
特性
IUPAC Name |
4-bromobut-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrSi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYRONUSKGWEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349041 | |
| Record name | silane, (4-bromo-1-butynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (4-bromo-1-butynyl)trimethyl- | |
CAS RN |
69361-41-7 | |
| Record name | silane, (4-bromo-1-butynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromobut-1-yn-1-yl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

